molecular formula C11H9ClN2O2 B1370055 Ethyl 7-chlorocinnoline-3-carboxylate CAS No. 104092-54-8

Ethyl 7-chlorocinnoline-3-carboxylate

Cat. No.: B1370055
CAS No.: 104092-54-8
M. Wt: 236.65 g/mol
InChI Key: PHDNOFTVHXOAJB-UHFFFAOYSA-N
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Description

Ethyl 7-chlorocinnoline-3-carboxylate is a chemical compound with the molecular formula C11H9ClN2O2. It is a derivative of cinnoline, a heterocyclic aromatic organic compound. This compound is known for its pale-yellow to yellow-brown solid form and is used in various scientific research applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 7-chlorocinnoline-3-carboxylate typically involves the reaction of 7-chlorocinnoline-3-carboxylic acid with ethanol in the presence of a catalyst. The reaction is carried out under reflux conditions to ensure complete esterification. The product is then purified through recrystallization .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is conducted in large reactors. The product is purified using industrial crystallization techniques to achieve high purity levels .

Chemical Reactions Analysis

Types of Reactions: Ethyl 7-chlorocinnoline-3-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom in the compound can be substituted with other nucleophiles under appropriate conditions.

    Reduction Reactions: The compound can be reduced to form different derivatives.

    Oxidation Reactions: It can undergo oxidation to form more complex compounds.

Common Reagents and Conditions:

Major Products Formed:

    Substitution Reactions: Products include various substituted cinnoline derivatives.

    Reduction Reactions: Reduced forms of cinnoline derivatives.

    Oxidation Reactions: Oxidized cinnoline derivatives.

Scientific Research Applications

Ethyl 7-chlorocinnoline-3-carboxylate has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Investigated for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of various chemical products and materials.

Comparison with Similar Compounds

Uniqueness: Ethyl 7-chlorocinnoline-3-carboxylate is unique due to its specific substitution pattern and the presence of the cinnoline core. This gives it distinct chemical and biological properties compared to other similar compounds .

Properties

IUPAC Name

ethyl 7-chlorocinnoline-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9ClN2O2/c1-2-16-11(15)10-5-7-3-4-8(12)6-9(7)13-14-10/h3-6H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHDNOFTVHXOAJB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN=C2C=C(C=CC2=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90613769
Record name Ethyl 7-chlorocinnoline-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90613769
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

104092-54-8
Record name Ethyl 7-chlorocinnoline-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90613769
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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